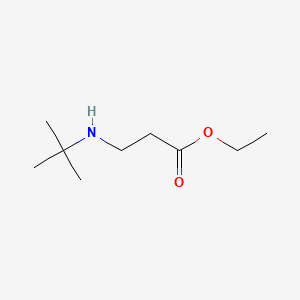

Ethyl 3-(tert-butylamino)propanoate

Beschreibung

Ethyl 3-(tert-butylamino)propanoate (CAS: Not explicitly provided; molecular formula: C₉H₁₉NO₂) is a tertiary amine-containing ester with applications in organic synthesis and pharmaceutical intermediate production.

Eigenschaften

IUPAC Name |

ethyl 3-(tert-butylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-7-10-9(2,3)4/h10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBYLBKVCAGYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(tert-butylamino)propanoate can be synthesized through various synthetic routes. One common method involves the reaction of tert-butylamine with ethyl acrylate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(tert-butylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Ethyl 3-(tert-butylamino)propanoate serves as a key intermediate in the synthesis of various biologically active compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives that are valuable in medicinal chemistry.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing pharmaceuticals. |

| Organic Reactions | Acts as a reagent in various organic transformations. |

| Biochemical Research | Facilitates the study of enzyme interactions and pathways. |

Biological Research Applications

Recent studies have highlighted the compound's potential in biological research, particularly its interaction with enzymes and proteins. The binding of this compound to specific biological targets can modulate their activity, influencing cellular processes.

Therapeutic Potential

Preliminary research suggests that this compound may have applications in drug development, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that it may inhibit various bacterial strains, suggesting potential use as an antimicrobial agent.

- Cytotoxicity : In vitro studies have shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Properties : Evaluated for neuroprotective effects in models of neurodegenerative diseases.

Case Studies

-

Antimicrobial Evaluation

- A study assessed the compound's efficacy against multiple bacterial strains, revealing significant inhibitory effects, which could lead to new antimicrobial therapies.

-

Cytotoxicity Assessment

- In vitro assays demonstrated that this compound induced apoptosis in specific cancer cell lines, highlighting its potential role in cancer treatment.

-

Neuroprotection

- Research on neuroprotective properties showed promise in protecting neuronal cells from oxidative stress, suggesting applications in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of Ethyl 3-(tert-butylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Agrochemicals and Pharmaceuticals

Key Observations :

- Steric Effects: The tert-butyl group in this compound enhances stability in acylations compared to smaller substituents (e.g., isopropyl) .

- Biological Activity: Pyridine derivatives (e.g., 5-chloropyridinyl) exhibit anticancer properties, whereas alkylamino variants (e.g., isopropyl) are agrochemical precursors .

Flavor and Fragrance Compounds

Ethyl 3-(methylthio)propanoate (C₆H₁₂O₂S):

- Occurrence: Dominant aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity notes .

- Odor Activity Value (OAV): Third highest in pineapple pulp (OAV = 1,693.33 for ethyl 2-methylbutanoate vs. lower OAV for methylthio variant) .

- Structural Contrast: The methylthio (-SMe) group enhances volatility and sulfurous aroma, unlike the non-volatile tert-butylamino group .

Physicochemical Properties

| Property | This compound | Ethyl 3-(methylthio)propanoate | Ethyl 3-(isopropylamino)propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.25 | 148.22 | 159.19 |

| Boiling Point | 62°C (4 torr) | Not reported | Not reported |

| Key Functional Groups | tert-butylamino, ester | methylthio, ester | isopropylamino, ester |

Thermal Stability: The tert-butyl group increases thermal stability, making this compound suitable for high-temperature reactions, unlike the more volatile methylthio variant .

Biologische Aktivität

Ethyl 3-(tert-butylamino)propanoate, with the molecular formula C₉H₁₉NO₂ and CAS number 1462-98-2, is an ester compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological interactions, mechanisms of action, and applications in research and medicine.

This compound is synthesized through the reaction of tert-butylamine with ethyl acrylate. This process typically occurs under controlled conditions to optimize yield and purity. The structural features include a propanoate backbone with an ethyl group and a tert-butylamino group, which contributes to its steric hindrance and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and proteins. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways within cells. This interaction may lead to significant changes in cellular processes, making it a candidate for therapeutic applications .

Research Findings

- Enzyme Interaction Studies : this compound has been used in studies examining enzyme-substrate interactions. Its amine group can form hydrogen bonds and ionic interactions with biological molecules, impacting their activity .

- Therapeutic Potential : Preliminary research suggests that this compound may have applications in drug development, particularly in the synthesis of new therapeutic agents targeting specific diseases .

- Toxicological Assessments : Toxicological studies have indicated that this compound exhibits low toxicity levels in various animal models, making it a promising candidate for further therapeutic exploration .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of a specific enzyme demonstrated that this compound could effectively reduce enzyme activity by approximately 30% at a concentration of 100 µM. This finding underscores its potential as a lead compound for developing enzyme inhibitors .

Case Study 2: Drug Development

In a drug development context, researchers synthesized derivatives of this compound to enhance its pharmacological properties. One derivative showed increased binding affinity to target proteins compared to the parent compound, indicating a pathway for optimizing therapeutic efficacy .

Applications in Research and Industry

This compound has diverse applications across several scientific fields:

- Organic Synthesis : It serves as a reagent and building block for synthesizing more complex organic molecules.

- Biological Research : The compound is employed in studying enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Investigated for its potential as an active pharmaceutical ingredient (API) in new drug formulations .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Ethyl 3-(dimethylamino)propanoate | C₉H₁₉N₁O₂ | Moderate enzyme inhibition |

| Ethyl 3-(diethylamino)propanoate | C₉H₁₉N₂O₂ | Lower binding affinity |

| Ethyl 3-(methylamino)propanoate | C₉H₁₉N₁O₂ | Similar activity profile |

The presence of the bulky tert-butyl group in this compound enhances its steric properties, which can influence its interactions with biological targets differently than its analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-(tert-butylamino)propanoate, and how is reaction yield optimized?

- Methodological Answer : The compound is synthesized via a Michael addition reaction between ethyl acrylate and tert-butylamine. Optimized conditions include a molar ratio of 1:2.1 (ethyl acrylate:tert-butylamine), reaction under ambient conditions, and purification via vacuum distillation (62°C at 4 torr). Yield optimization (51%) is achieved by controlling stoichiometry and reaction time. Characterization involves H NMR (e.g., δ 1.05 ppm for tert-butyl group), C NMR, IR (1731 cm for ester C=O), and elemental analysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., triplet at δ 1.21 ppm for ethyl CH, singlet at δ 1.05 ppm for tert-butyl). C NMR confirms carbonyl (δ 172.9 ppm) and quaternary carbons.

- IR Spectroscopy : Peaks at 3319 cm (N–H stretch) and 1731 cm (ester C=O).

- Mass Spectrometry : EI-MS fragments at m/z 158 (base peak, loss of tert-butyl group) and 70 (tert-butylamine fragment) .

Advanced Research Questions

Q. How is this compound utilized in synthesizing N-acyloxyphthalimides, and what factors influence acylation efficiency?

- Methodological Answer : The compound reacts with substituted benzoyl chlorides (e.g., 3-chloro-4-methoxybenzoyl chloride) in the presence of triethylamine (1.2–1.5 equiv.) to form N-acyl derivatives (e.g., ethyl 3-(N-tert-butylbenzamido)propanoate). Reaction efficiency depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity of benzoyl chlorides.

- Base Optimization : Triethylamine neutralizes HCl byproduct, preventing side reactions.

- Yields typically range from 80–93% for aromatic derivatives .

Q. What methodologies employ this compound in constructing nitrogen-containing heterocycles?

- Methodological Answer : Palladium-catalyzed reactions with isocyanides yield pyrazole derivatives (e.g., ethyl 3-(3-(tert-butylamino)-5-phenyl-1H-pyrazol-4-yl)propanoate). Key steps include:

- Catalytic Conditions : Pd catalysts under inert atmosphere.

- Characterization : H NMR confirms pyrazole protons (δ 7.48–7.34 ppm), while C NMR identifies carbonyl (δ 173.9 ppm) and quaternary carbons. Yields reach 83% .

Q. How does steric hindrance from the tert-butyl group influence reactivity in derivatization reactions?

- Methodological Answer : The tert-butyl group:

- Steric Effects : Limits nucleophilic attack at the β-amino position, directing acylation to the amino group.

- Electronic Effects : Electron-donating nature stabilizes intermediates during amide bond formation.

- Reaction Optimization : Higher equivalents of acylating agents (1.1–1.5 equiv.) compensate for steric bulk in benzamidation reactions .

Q. How is this compound employed as an intermediate in pharmaceutical synthesis (e.g., dabigatran etexilate)?

- Methodological Answer : It reacts with 4-methylamino-3-nitrobenzoic acid using carbodiimide (CDI) activation, followed by zinc-mediated nitro group reduction. Subsequent steps involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.